N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Descripción general

Descripción

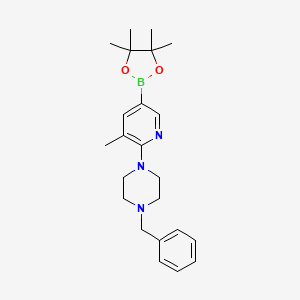

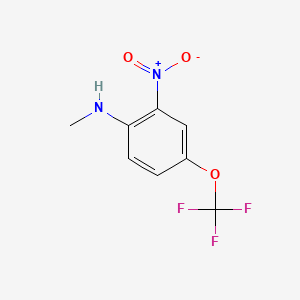

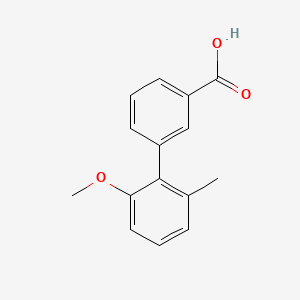

“N-Methyl-2-nitro-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C8H7F3N2O2 . It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of chemicals that are used in the manufacture of a wide range of products .

Molecular Structure Analysis

The molecular structure of “N-Methyl-2-nitro-4-(trifluoromethoxy)aniline” consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethoxy group (OCF3), and an aniline group (NH2). The exact structure can be represented as O2NC6H3(CF3)NH2 .Physical And Chemical Properties Analysis

“N-Methyl-2-nitro-4-(trifluoromethoxy)aniline” is a crystalline substance with a molecular weight of 220.152 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis Techniques The synthesis of trifluoromethoxylated aniline derivatives, such as N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, involves complex techniques due to the challenges in handling trifluoromethoxy (OCF3) groups. These compounds are known for their significant pharmacological and biological properties. A user-friendly protocol employing Togni reagent II has been reported, offering a general approach to synthesize a broad spectrum of ortho-trifluoromethoxylated aniline derivatives. These derivatives are pivotal synthetic building blocks, potentially useful in developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Characterization and Applications Spectroscopic methods like FT-IR, FT-Raman, UV, and NMR have been employed to understand the structural and spectral characteristics of aniline derivatives like 4-Methyl-(2-nitrobenzylidene)aniline (MNBA). Such studies are crucial for exploring the stability, charge delocalization, and interaction of molecules, which is essential for their biological applications. MNBA, for example, is known for its antibacterial activity, indicating the potential of such compounds in medical applications (Mini, Beaula, Muthuraja, & Jothy, 2020).

Supramolecular Assembly and Interactions The supramolecular assembly of aniline derivatives is a subject of interest due to its implications in various applications. The assembly is often mediated by interactions like C-H···O hydrogen bonds and nitro···π(arene) interactions. Understanding these interactions is crucial for harnessing the biological and pharmacological potential of these compounds (Mini, Beaula, Muthuraja, & Jothy, 2020).

Electrochromic Materials Aniline derivatives have found applications in the synthesis of novel electrochromic materials. For instance, compounds employing the Nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor have been synthesized. These materials show outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for various electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Molecular and Electronic Properties Extensive studies on trifluoromethoxy substituted anilines, like N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, have been conducted to understand their vibrational, structural, thermodynamic, and electronic properties. Such studies reveal insights into the molecular and electronic properties of these compounds, which are influenced by substituent groups and their position on the benzene ring. These properties are crucial for various applications, including the design of materials with specific electronic characteristics (Saravanan, Balachandran, & Viswanathan, 2014).

Propiedades

IUPAC Name |

N-methyl-2-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c1-12-6-3-2-5(16-8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMXVJJCFPOMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682004 | |

| Record name | N-Methyl-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline | |

CAS RN |

1215206-37-3 | |

| Record name | N-Methyl-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B593791.png)

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)

![3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester](/img/structure/B593802.png)